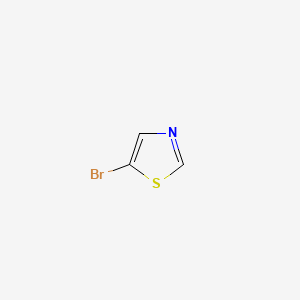

5-Bromothiazole

Overview

Description

5-Bromothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. It is a monobrominated derivative of thiazole, with the bromine atom positioned at the fifth carbon of the ring. This compound is known for its versatility in various chemical reactions and its significance in pharmaceutical and industrial applications.

Mechanism of Action

Target of Action

5-Bromothiazole is a derivative of thiazole, a five-membered heteroaromatic ring . Thiazole derivatives have been reported to inhibit BRAF kinase activity, which plays a crucial role in stimulating cell division . They also act as potent and selective inhibitors of cyclin-dependent kinases Cdk2, Cdk7, and Cdk9 .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to the inhibition of their activities . This inhibition disrupts the normal cell division process, potentially leading to the death of rapidly dividing cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell division and growth . By inhibiting key enzymes in these pathways, this compound can disrupt normal cellular processes and lead to cell death .

Pharmacokinetics

Like other thiazole derivatives, it is expected to have good bioavailability .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of normal cell division and growth processes . This can lead to the death of rapidly dividing cells, making this compound a potential candidate for antitumor therapies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . .

Biochemical Analysis

Biochemical Properties

5-Bromothiazole plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates and performance materials . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This binding can result in changes in gene expression, particularly those genes involved in metabolic pathways and cellular stress responses. The compound’s ability to form stable complexes with proteins also contributes to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of specific metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and localization within different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiazole can be synthesized through the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method involves the selective removal of one bromine atom, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but may involve optimized reaction conditions to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium ethoxide or other nucleophiles are commonly used.

Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas for reduction.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.

Coupling Products: Complex biaryl or heteroaryl compounds are typical products of cross-coupling reactions.

Scientific Research Applications

5-Bromothiazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of biologically active molecules, including potential drug candidates.

Medicine: Derivatives of this compound have shown promise in antimicrobial, anticancer, and anti-inflammatory research.

Comparison with Similar Compounds

2-Bromothiazole: Another brominated thiazole with the bromine atom at the second position.

2,5-Dibromothiazole: A dibrominated derivative with bromine atoms at both the second and fifth positions.

Thiazole: The parent compound without any bromine substitution.

Uniqueness: 5-Bromothiazole is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and biological activity compared to other thiazole derivatives. Its position-specific bromination allows for targeted chemical modifications and the development of specialized applications .

Properties

IUPAC Name |

5-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUPYMSVAPQXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338053 | |

| Record name | 5-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-55-7 | |

| Record name | 5-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

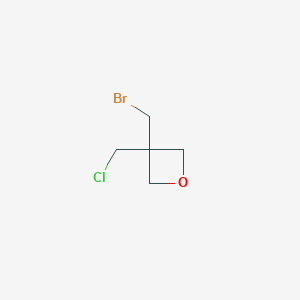

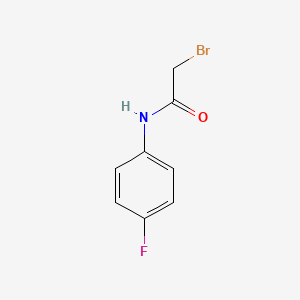

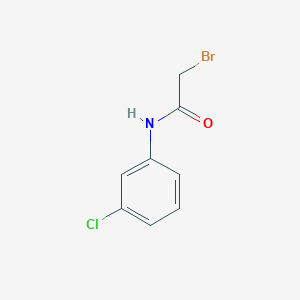

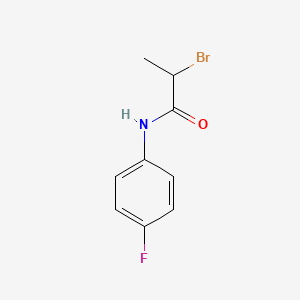

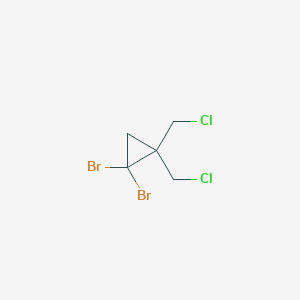

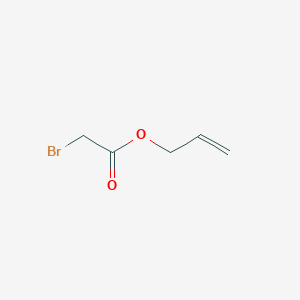

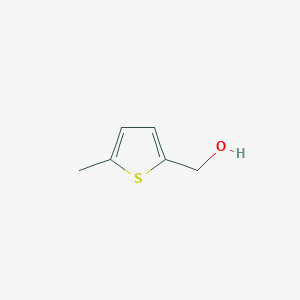

Feasible Synthetic Routes

Q1: What are the structural characteristics of 5-Bromothiazole?

A1: this compound is a five-membered aromatic ring compound containing a sulfur and a nitrogen atom. Its molecular formula is C3H2BrNS, and its molecular weight is 178.04 g/mol [, , ]. Unfortunately, detailed spectroscopic data was not readily available in the provided research articles.

Q2: How is this compound synthesized?

A2: While various synthetic approaches exist, one common method involves sequential bromination and debromination reactions. Researchers have successfully synthesized this compound without using elemental bromine, making the process safer and more environmentally friendly [].

Q3: What makes this compound useful in organic synthesis?

A3: The bromine atom in this compound serves as a useful handle for further functionalization. For example, it readily undergoes halogen-metal exchange reactions to form thiazolyllithium compounds. These intermediates can be further transformed into thiazole-5-carboxylic acid, a valuable building block for more complex molecules []. Additionally, palladium-catalyzed reactions allow for the introduction of ethynyl groups at the 5-position of the thiazole ring [].

Q4: Are there any specific applications of this compound derivatives in medicinal chemistry?

A4: Yes, this compound is a valuable scaffold in drug discovery. For example, a derivative containing a this compound structure has shown potential as a dipeptidyl peptidase-IV inhibitor, which is relevant for developing new diabetes treatments []. Additionally, a rhodamine-based fluorescent sensor incorporating 2-amino-5-bromothiazole has been developed for the selective and sensitive detection of mercury ions in aqueous solutions [].

Q5: Have any studies explored the structure-activity relationships (SAR) of this compound derivatives?

A5: Although specific SAR studies for this compound itself weren't detailed in the provided articles, research on similar thiazole derivatives suggests that modifying the substituents on the thiazole ring can significantly impact their biological activity, potency, and selectivity. For instance, incorporating a triphenylamino chromophore into asymmetrical and symmetrical thiazole-based aromatic heterocyclic compounds led to tunable electronic properties and fluorescent characteristics, with potential applications in materials science [].

Q6: Are there any known challenges or limitations associated with using this compound?

A6: One study observed an unexpected outcome during the synthesis of thiozoles using dibromoacetyl benzene derivatives. Instead of obtaining the anticipated 2-amino-4-aryl-5-bromothiazoles, the reaction yielded 2-amino-4-arylthiazoles. This finding highlights the importance of carefully considering reaction conditions and potential side reactions when working with this compound derivatives [].

Q7: Has this compound been studied in any biological contexts?

A7: While not directly focused on human health, one study investigated the effects of 2-n-butyramido-5-bromothiazole on the growth and yield of spring cereals under field conditions []. Another study examined the impact of 2-n-butyramido-5-bromothiazole on the leaf area of spring wheat in pot experiments []. These studies highlight the diverse applications of this compound derivatives beyond medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)